molecular formula C7H12NNaO4S B1324453 Sodium acryloyldimethyltaurate CAS No. 5165-97-9

Sodium acryloyldimethyltaurate

Cat. No. B1324453
Key on ui cas rn: 5165-97-9
M. Wt: 229.23 g/mol
InChI Key: FWFUWXVFYKCSQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US03956354

Procedure details

An addition product of dimethyl sulfate and dimethylformamide is prepared according to the method of Example 3. To 0.5 mole of this product is added a mixture of 59 grams (0.25 mole) of sodium 2-acrylamido-2-methylpropanesulfonate, 0.1 gram of p-methoxyphenol and 500 ml. of benzene. The mixture is heated under reflux, with stirring, for three hours, after which the benzene is evaporated under vacuum. The remaining solid is recrystallized from a benzene-cyclohexane mixture to yield the desired methyl 2-acrylamido-2-methylpropanesulfonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
59 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)[CH:3]=[O:4].[C:6]([NH:10][C:11]([CH3:18])([CH3:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14])(=[O:9])[CH:7]=[CH2:8].[Na+].[CH3:20]OC1C=CC(O)=CC=1>C1C=CC=CC=1>[S:13]([O:4][CH3:3])([O:16][CH3:20])(=[O:14])=[O:15].[C:6]([NH:10][C:11]([CH3:18])([CH3:17])[CH2:12][S:13]([O:16][CH3:1])(=[O:14])=[O:15])(=[O:9])[CH:7]=[CH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
product
Quantity
0.5 mol
Type
reactant
Smiles
Step Three
Name
Quantity
59 g
Type
reactant
Smiles
C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C.[Na+]
Name
Quantity
0.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
after which the benzene is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The remaining solid is recrystallized from a benzene-cyclohexane mixture

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S(=O)(=O)(OC)OC
Name
Type
product
Smiles
C(C=C)(=O)NC(CS(=O)(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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